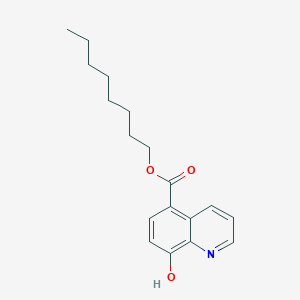
5-Quinolinecarboxylic acid, 8-hydroxy-, octyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE is a derivative of 8-hydroxyquinoline, a compound known for its broad-ranging pharmacological potential. This compound is characterized by the presence of an octyl group attached to the 8-hydroxyquinoline-5-carboxylate moiety, enhancing its membrane permeability and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE typically involves the alkylation of 8-hydroxyquinoline-5-carboxylic acid. The process begins with the chloromethylation of 8-hydroxyquinoline to produce 5-chloromethyl-8-hydroxyquinoline. This intermediate is then reacted with octanol in the presence of a base, such as sodium hydroxide, to yield OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylate group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: Acts as a chelating agent for metal ions, useful in studying metalloproteins and metalloenzymes.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Wirkmechanismus
The mechanism of action of OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE involves its ability to chelate metal ions, disrupting metal-dependent biological processes. It targets enzymes that require metal cofactors, inhibiting their activity and leading to various biological effects. For example, it can inhibit 2-oxoglutarate-dependent oxygenases, affecting epigenetic regulation and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad biological activity.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
5,7-Dibromo-8-hydroxyquinoline: Exhibits potent anticancer activity
Uniqueness
OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE stands out due to its improved membrane permeability, making it more effective in biological systems. Its ability to chelate metal ions and disrupt metal-dependent processes adds to its versatility and potential in various applications .
Eigenschaften
Molekularformel |
C18H23NO3 |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
octyl 8-hydroxyquinoline-5-carboxylate |
InChI |
InChI=1S/C18H23NO3/c1-2-3-4-5-6-7-13-22-18(21)15-10-11-16(20)17-14(15)9-8-12-19-17/h8-12,20H,2-7,13H2,1H3 |
InChI-Schlüssel |
YKHNNZLMYRHIDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=C2C=CC=NC2=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


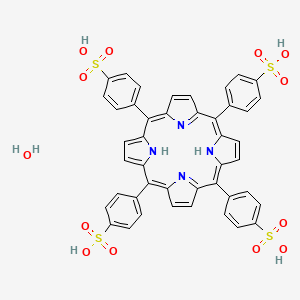



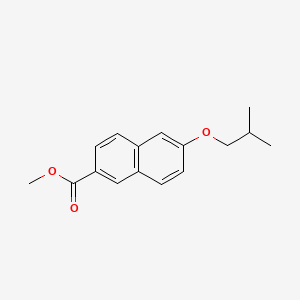
![benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B14025143.png)
![2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one](/img/structure/B14025149.png)
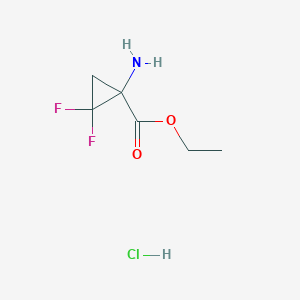

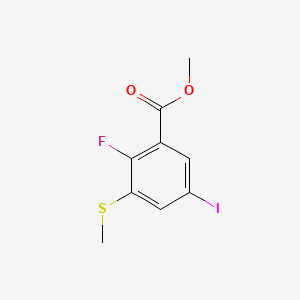
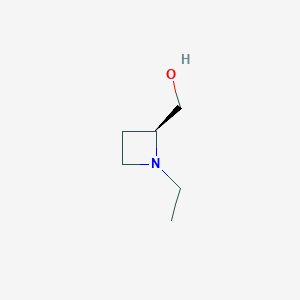
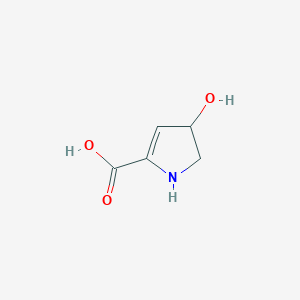
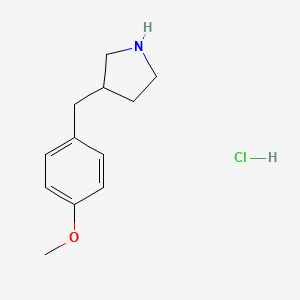
![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
